

Taselisib clinical trial results phase I

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Compound Focus: Taselisib

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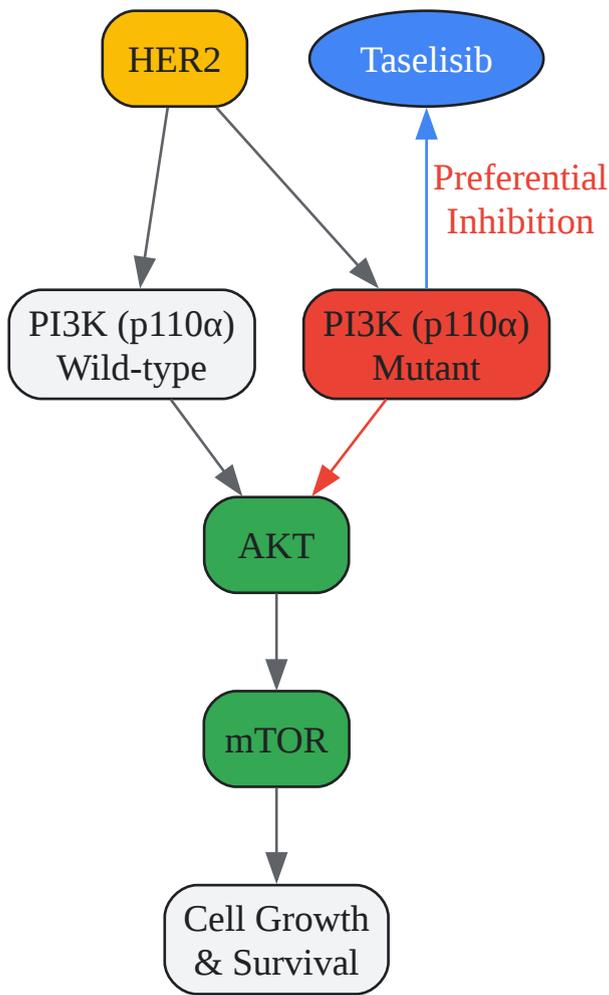
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Taselisib's Mechanism of Action

Taselisib (GDC-0032) is an oral, selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its key characteristics are [1]:

- **Beta-Sparing Profile:** It exhibits equipotent inhibition of the p110 α , p110 γ , and p110 δ isoforms of PI3K, but inhibits the p110 β isoform with 30-fold lower potency [1].
- **Preference for Mutant PIK3CA:** It binds the ATP-binding pocket of PI3K with selective preference for the mutated form of **PIK3CA**, the gene encoding the p110 α subunit [2] [1]. This selectivity was intended to improve efficacy in tumors driven by *PIK3CA* mutations [1].
- **Dual Mechanism:** Preclinical evidence suggests its action involves both blocking PI3K signaling and reducing mutant p110 α protein levels [1].

The diagram below illustrates the targeted signaling pathway and **Taselisib**'s proposed mechanism.



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Taselisib selectively inhibits mutant PI3K to block tumor growth signals.

Phase Ib Clinical Trial in HER2+ Breast Cancer

A Phase Ib dose-escalation trial (NCT02390427) investigated **Taselisib** combined with anti-HER2 therapies in 68 patients with advanced **HER2-positive breast cancer** [3] [4]. The primary goal was to determine the Maximum Tolerated Dose (MTD) and assess safety.

Key Efficacy Results The table below summarizes the progression-free survival (PFS) for different treatment cohorts at the Maximum Tolerated Dose.

Cohort / Treatment Combination	Median PFS (Months)	Key Observation
A: Taselisib + T-DM1	6.3 [4]	In patients with prior T-DM1 use, median PFS was 10.4 months [3] [4].
C: Taselisib + Trastuzumab + Pertuzumab	1.7 [4]	
E: Taselisib + Trastuzumab + Pertuzumab + Fulvestrant	10.6 [3] [4]	Cohort for HR-positive patients [4].

Safety and Tolerability

- **Maximum Tolerated Dose:** The MTD of **Taselisib** was established at **4 mg once daily** [3] [4].
- **Toxicity Profile:** Treatment was associated with substantial toxicities. Out of 68 patients, 34 experienced **Grade ≥ 3 adverse events** attributed to **Taselisib** [3] [4].
- **Common Adverse Events:** The most frequent all-grade adverse events were **diarrhea, fatigue, and oral mucositis** [3] [4]. This challenging toxicity profile was a key factor in the discontinuation of **Taselisib**'s clinical development [1].

Supporting Preclinical Evidence

A foundational study evaluated **Taselisib**'s efficacy against nine primary uterine serous carcinoma (USC) cell lines. The experimental methodology and key findings are summarized below [2].

Key Experimental Protocols

- **Drug-response Assay:** Sensitivity to **Taselisib** was evaluated using **flow-cytometry viability assays**. Cells were treated with various concentrations of **Taselisib** (0.05, 0.1, 0.5, 1.0, 2.0 μM) for 72 hours. Viable cells were quantified by staining with propidium iodide and analyzed via flow cytometry (FACSCalibur) [2].
- **Cell Cycle Analysis:** USC cell lines were treated with **Taselisib** (50 nM, 100 nM, 500 nM) for 24 hours. Cells were fixed, permeabilized, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [2].
- **Downstream Signaling Analysis:** The effect on the PI3K pathway was assessed by measuring the phosphorylation status of the S6 ribosomal protein (pS6) via flow cytometry after **Taselisib** exposure [2].

- **In Vivo Efficacy:** Preclinical activity was evaluated in a **mouse xenograft model** implanted with USC tumors harboring both a PIK3CA mutation and HER2/neu amplification [2].

Key Preclinical Findings

- **Taselisib** caused **strong differential growth inhibition** in cell lines with HER2/neu amplification and/or PIK3CA mutations, with significantly lower IC50 values compared to wild-type lines [2].
- Growth inhibition was linked to a **dose-dependent increase in cells arrested in the G0/G1 phase** of the cell cycle [2].
- Treatment led to a **dose-dependent decline in S6 protein phosphorylation**, confirming target engagement and pathway inhibition [2].
- **Taselisib** was **highly active at reducing tumor growth** in mouse xenografts and significantly extended survival compared to control-treated mice [2].

Context from Other PI3K Inhibitors

The development of **Taselisib** was ultimately discontinued. As noted in one analysis, the modest improvement in progression-free survival observed in the Phase III SANDPIPER trial, coupled with its substantial toxicity profile, led to the conclusion that **Taselisib** was not favorable for further development [1]. In contrast, other PI3K α inhibitors like alpelisib, which demonstrates more potent and specific inhibition, have achieved regulatory approval [1].

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